molecular formula C10H19N B019717 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine CAS No. 464-42-6

1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine

Cat. No.: B019717
CAS No.: 464-42-6
M. Wt: 153.26 g/mol
InChI Key: MDFWXZBEVCOVIO-UHFFFAOYSA-N
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Description

1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine, also known as this compound, is a useful research compound. Its molecular formula is C10H19N and its molecular weight is 153.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

Overview

1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine, commonly derived from camphor, is a bicyclic amine with significant biological activities. Its structure lends itself to various interactions with biological molecules, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves several steps:

  • Starting Material : Camphor is the primary precursor.
  • Reduction : Camphor is reduced to borneol using sodium borohydride.
  • Amination : Borneol undergoes amination to form bornylamine.
  • Hydrochloride Formation : Bornylamine is reacted with hydrochloric acid to yield the hydrochloride salt of the compound.

This process can be optimized for industrial production to ensure high yields and purity .

Antiviral Activity

Research has demonstrated that derivatives of this compound exhibit antiviral properties, particularly against influenza viruses. A study synthesized C2-symmetric compounds based on this structure and tested their efficacy against the H1N1 strain of influenza virus. The most active compound showed a selectivity index (SI) exceeding that of standard antiviral agents like amantadine and rimantadine by nearly tenfold .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains. In one study, it was found that certain derivatives exhibited significant inhibition of biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis at specific concentrations (MIC values). For instance, a derivative showed a 50% reduction in planktonic forms of S. aureus at a concentration of 256 µg/mL .

Cytotoxicity and Selectivity

In terms of cytotoxicity, the selectivity index (SI) is crucial for determining the safety profile of these compounds. The SI is calculated by comparing the cytotoxic concentration (CTD50) to the effective concentration (ED50) against target pathogens . The data indicate that while some derivatives exhibit potent antimicrobial actions, they also possess varying levels of cytotoxicity.

The biological activity of this compound is largely attributed to its ability to interact with specific receptors and enzymes within microbial cells:

  • Receptor Binding : The bicyclic structure allows for efficient binding to viral proteins or bacterial enzymes.
  • Inhibition of Replication : By binding to viral channels or enzymes involved in replication processes, these compounds can inhibit the growth and spread of pathogens.

Study on Influenza Virus

A notable study assessed the antiviral efficacy of synthesized camphor-based compounds against influenza virus A/California/7/09 (H1N1)pdm09 in MDCK cells. The results indicated that specific modifications in the structure significantly influenced both antiviral activity and cytotoxicity .

Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties against Methicillin-resistant Staphylococcus aureus (MRSA). Compounds derived from this compound demonstrated effective eradication rates against biofilms formed by MRSA strains, highlighting their potential as therapeutic agents .

Comparative Analysis

CompoundActivity TypeMIC (µg/mL)SI
1aAntiviral<100>10
1bAntimicrobial256>5
RimantadineAntiviral335<5
AmantadineAntiviral284<5

This table illustrates the comparative efficacy and safety profiles of various compounds related to this compound.

Scientific Research Applications

Pharmaceutical Applications

a. Neuropharmacology
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine has been studied for its neuroprotective properties. Research indicates that it may play a role in modulating neurotransmitter systems and protecting neurons from oxidative stress, which is crucial in conditions such as neurodegenerative diseases .

b. Antidepressant Effects
Recent studies have explored the compound's potential as an antidepressant. It has been shown to influence serotonin pathways, suggesting a mechanism that could alleviate symptoms of depression .

c. Pain Management
The compound has been investigated for its analgesic properties, particularly in the context of chronic pain management. Its ability to interact with pain pathways makes it a candidate for further research in pain relief therapies .

Chemical and Analytical Applications

a. Synthesis of Derivatives
this compound serves as a valuable intermediate in organic synthesis. It has been used to create various derivatives that exhibit biological activity, including potential anticancer agents .

b. Analytical Chemistry
The compound is employed in analytical chemistry for the development of methodologies to detect and quantify amines in biological samples. Its unique structure aids in creating specific assays that can distinguish it from other similar compounds .

Biochemical Applications

a. Cell Culture and Modification
In cell biology, this compound is utilized for cell culture and modification studies. It can influence cell growth and differentiation, making it useful for research on cellular responses to various stimuli .

b. Enzyme Inhibition Studies
The compound has been included in studies aimed at understanding enzyme inhibition mechanisms, particularly concerning soluble epoxide hydrolase (sEH). This research is significant for developing new therapeutic strategies against inflammatory diseases .

Material Science Applications

a. Polymer Chemistry
In polymer science, this compound is explored as a monomer for synthesizing novel polymers with specific mechanical properties and thermal stability .

b. Additive Manufacturing
Research indicates potential uses of this compound in additive manufacturing processes due to its ability to modify material properties during the printing process .

Case Studies

Study Title Focus Area Findings
Neuroprotective Effects of BornylamineNeuropharmacologyDemonstrated protective effects against oxidative stress in neuronal cells .
Antidepressant Properties of Bicyclic AminesPsychopharmacologyShowed modulation of serotonin pathways leading to potential antidepressant effects .
Synthesis of Novel Anticancer AgentsOrganic ChemistryUtilized as an intermediate for synthesizing compounds with significant cytotoxic activity .
Enzyme Inhibition MechanismsBiochemistryInvestigated the role of bornylamine in inhibiting sEH and its implications for inflammation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing derivatives of 1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine, and how are reaction conditions optimized?

Derivatives are synthesized via nucleophilic substitution or condensation reactions. For example, ureas are formed by reacting the amine with 1,1'-carbonyldiimidazole (CDI) in dimethylformamide (DMF) at 25°C for 3 hours, followed by coupling with halogenated anilines at 60°C for 8 hours. Yields (up to 94%) depend on reagent stoichiometry, temperature, and solvent polarity . Tellurium-based derivatives are synthesized via reflux reactions with tellurium tetrabromide and mercury(II) chloride intermediates, followed by recrystallization .

Q. How is the structural characterization of this compound derivatives performed?

Characterization relies on ¹H-NMR for verifying substituent positions and stereochemistry, FT-IR for identifying functional groups (e.g., imine or urea linkages), and mass spectrometry for molecular weight confirmation. For example, tellurium-containing compounds show distinct NMR shifts for aromatic protons (δ 6.8–7.2 ppm) and imine groups (δ 8.1–8.3 ppm) .

Q. What biological activities have been reported for derivatives of this compound?

Urea derivatives exhibit potent inhibition of soluble epoxide hydrolase (sEH) and RNA viruses (e.g., coronaviruses), with IC₅₀ values in the nanomolar range . Borneol-derived sulfonates show antibacterial activity, while morpholine-linked derivatives inhibit influenza A virus replication in MDCK cells .

Advanced Research Questions

Q. How does stereochemistry influence the solubility and bioactivity of this compound derivatives?

The compound exists as a mixture of four stereoisomers (endo/exo and R/S enantiomers). Pure enantiomers of camphanyl ureas (e.g., S- and R-forms) were synthesized to study sEH inhibition. The S-enantiomer showed higher solubility in phosphate buffer (0.8 mg/mL vs. 0.5 mg/mL for R), correlating with improved potency due to better target binding .

Q. What reaction mechanisms govern the formation of unsymmetrical ureas from this amine?

Unsymmetrical urea synthesis involves a two-step mechanism: (1) CDI activates the amine to form an isocyanate intermediate, and (2) nucleophilic attack by a second amine. Competing reactions (e.g., symmetrical urea formation) are minimized by controlling temperature, solvent (DMF), and base (triethylamine) to stabilize intermediates .

Q. How do structural modifications of the bicyclic scaffold affect antiviral activity?

Increasing linker length between the bicyclic core and morpholine groups in influenza inhibitors enhances toxicity but reduces efficacy. Optimal activity requires a rigid, lipophilic scaffold (e.g., 1,7,7-trimethylbicyclo[2.2.1]heptan) to maintain viral entry inhibition while minimizing cytotoxicity .

Q. What analytical challenges arise in separating stereoisomers of this compound, and how are they addressed?

Diastereomers (endo/exo) are separable via column chromatography using silica gel and polar solvents (e.g., ethyl acetate/hexane), while enantiomers require chiral HPLC with cellulose-based columns. However, incomplete separation in some studies limits stereochemical resolution .

Q. How does this compound compare to adamantane derivatives in drug design?

Bicyclo[2.2.1]heptane derivatives exhibit higher water solubility than adamantane analogs due to reduced hydrophobicity. For example, camphanyl ureas show 2–3× higher solubility while retaining sEH inhibitory activity, making them preferable for pharmacokinetic optimization .

Q. What advanced spectroscopic methods are used to resolve ambiguities in structural assignments?

2D NMR (COSY, HSQC) clarifies proton-proton coupling and carbon-proton correlations in complex mixtures. For example, HSQC confirmed imine (C=N) carbon shifts at δ 160–165 ppm in tellurium derivatives . X-ray crystallography is used sparingly due to challenges in crystallizing bulky bicyclic compounds.

Q. How are computational methods applied to predict the bioactivity of derivatives?

Molecular docking studies (e.g., with SARS-CoV-2 main protease) guide urea derivative design by identifying key hydrogen bonds between the bicyclic amine and catalytic residues (e.g., His41 and Cys145). DFT calculations predict nucleophilicity trends, aiding reagent selection for regioselective reactions .

Q. Methodological Considerations

  • Yield Optimization : Use Schlenk techniques for air-sensitive reactions (e.g., tellurium intermediates) .
  • Solubility Testing : Employ shake-flask methods in phosphate buffer (pH 7.4) with HPLC quantification .
  • Viral Assays : Conduct plaque reduction assays in MDCK cells for influenza A, reporting EC₅₀ and CC₅₀ values .

Properties

IUPAC Name

1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8H,4-6,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDFWXZBEVCOVIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70954248
Record name 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine
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Molecular Weight

153.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

464-42-6, 32511-34-5
Record name endo-1,7,7-Trimethylbicyclo(2.2.1)heptan-2-amine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1R,2S,4R)-Born-2-ylamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-amine
Source EPA DSSTox
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Record name (1R,2S,4R)-born-2-ylamine
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Record name Endo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine
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Synthesis routes and methods

Procedure details

Bornylamine (X) was recycled by first adjusting the pH of the aqueous solution of bornylamine-methane sulfonic acid (XM), obtained from the previous step, to 10-13, and then extracting the free amine into MTBE. After removal of solvent, 4.308 g of (R)-bornylamine (X) was obtained (>97% pure by 1H NMR, 92.6% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
bornylamine methane sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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